![molecular formula C12H12N4 B14612400 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine CAS No. 60034-80-2](/img/structure/B14612400.png)
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyltriazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with phenyltriazene intermediates. For instance, the Kröhnke pyridine synthesis is a notable method that involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . Another method includes the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The phenyltriazene moiety can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, facilitating catalytic processes and enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Shares a similar pyridine core but with different substituents.
3-Methylpyridine: A simpler analog with a methyl group instead of the phenyltriazene moiety.
Uniqueness: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is unique due to its combination of a pyridine ring and a phenyltriazene group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60034-80-2 |
|---|---|
Fórmula molecular |
C12H12N4 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyldiazenyl)aniline |
InChI |
InChI=1S/C12H12N4/c1-2-6-12(7-3-1)15-16-14-10-11-5-4-8-13-9-11/h1-9H,10H2,(H,14,15) |
Clave InChI |
VPELZGYJLVSFMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


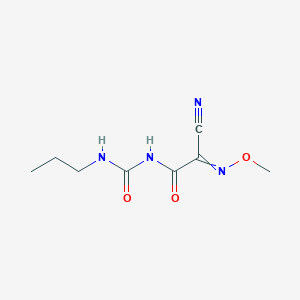
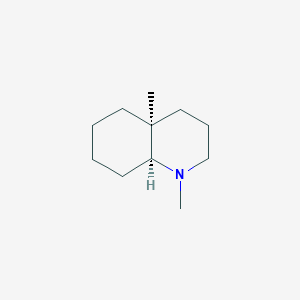
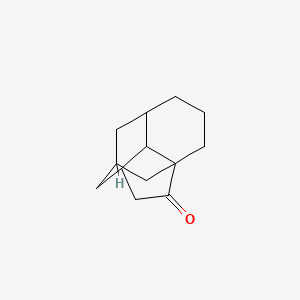
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
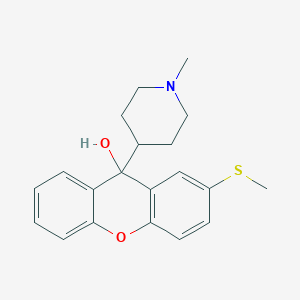
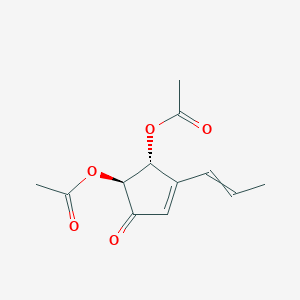
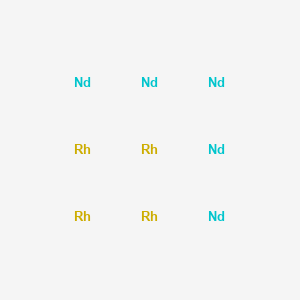

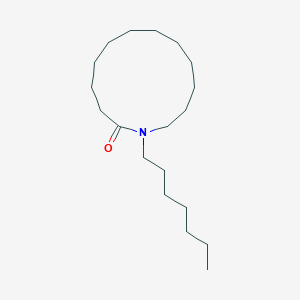




![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
